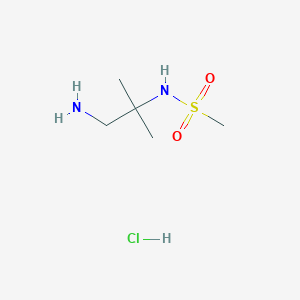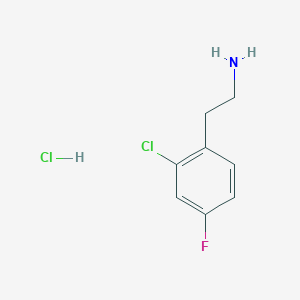
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride
Vue d'ensemble
Description
Chemical Reactions Analysis
The specific chemical reactions involving “2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride” are not mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride” such as its density, melting point, boiling point, etc., are not provided in the search results .Applications De Recherche Scientifique
Electrophilic Amination in Organic Chemistry
The electrophilic amination of compounds related to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride is significant in organic chemistry. Bombek et al. (2004) demonstrated the electrophilic amination of 4-fluorophenol with diazenes, highlighting a process involving the complete removal of the fluorine atom and the introduction of the chlorine atom (Bombek et al., 2004).
Anti-Influenza Virus Activity
In pharmacological research, compounds structurally similar to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride have been investigated for their potential anti-influenza virus activity. Oka et al. (2001) synthesized novel tricyclic compounds with a unique amine moiety showing potent anti-influenza A virus activity (Oka et al., 2001).
Chemical Synthesis
The compound has been involved in various chemical synthesis processes. For instance, Tan Bin (2010) described the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, demonstrating the potential for creating complex molecules (Tan Bin, 2010).
Antiarrhythmic Drug Development
In the development of antiarrhythmic drugs, derivatives of this compound have been studied. Glushkov et al. (2011) synthesized new piperidyl-4-ethane derivatives with antiarrhythmic activity, selecting a compound structurally related to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride for clinical trials as a class III antiarrhythmic drug (Glushkov et al., 2011).
Anti-Inflammatory Activity
Compounds structurally related to 2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride have been explored for their anti-inflammatory properties. Yue Sun et al. (2019) synthesized fluorine-substituted derivatives and found that these compounds displayed potential inhibitory effects on LPS-induced NO secretion, indicating anti-inflammatory activity (Yue Sun et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-(2-chloro-4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c9-8-5-7(10)2-1-6(8)3-4-11;/h1-2,5H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNISAIPBAVUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



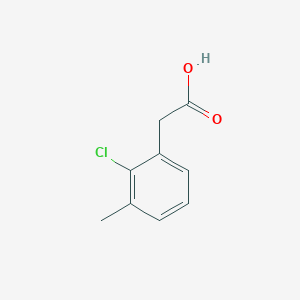

![2-chloro-N-[4-(2,3-dihydro-1H-indol-1-yl)phenyl]acetamide](/img/structure/B1422903.png)
![2-chloro-N-[(6-methoxynaphthalen-2-yl)methyl]-N-methylpropanamide](/img/structure/B1422905.png)
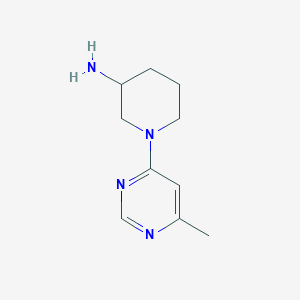
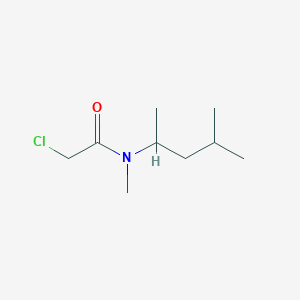
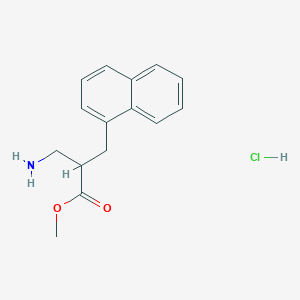
![3-Cyclohexyl-3-[(propan-2-yl)amino]propan-1-ol](/img/structure/B1422911.png)
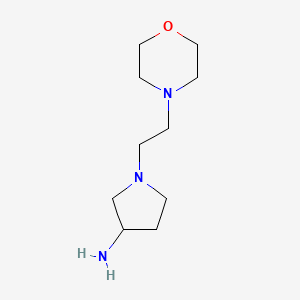
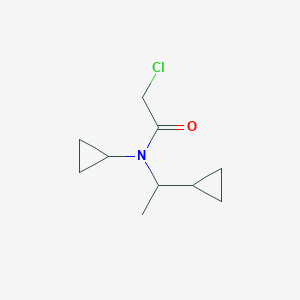
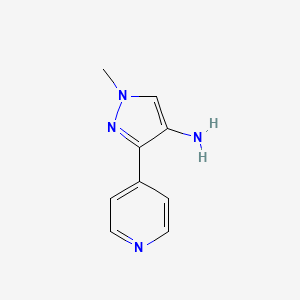
![2-chloro-N-[1-(2-ethoxyphenyl)propyl]acetamide](/img/structure/B1422919.png)
![2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1422921.png)
